(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-ethylbenzyl)thiazol-2-yl)acetamide
Description
This compound belongs to the thiazolidinedione (TZD) class, characterized by a 2,4-dioxothiazolidin-5-ylidene core conjugated to a substituted thiazol-2-ylacetamide moiety. Its structure includes a 4-ethylbenzyl substituent on the thiazole ring, distinguishing it from analogues with varying aromatic or halogenated groups. TZDs are widely studied for their anti-inflammatory, anticancer, and metabolic modulation properties due to their ability to interact with enzymes like peroxisome proliferator-activated receptors (PPARs) and pyruvate:ferredoxin oxidoreductase (PFOR) .
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-10-3-5-11(6-4-10)7-12-9-18-16(24-12)19-14(21)8-13-15(22)20-17(23)25-13/h3-6,8-9H,2,7H2,1H3,(H,18,19,21)(H,20,22,23)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIAADONZHDBAL-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-ethylbenzyl)thiazol-2-yl)acetamide is a thiazolidinone derivative known for its diverse biological activities. Thiazolidinones, including this compound, have been extensively studied for their potential pharmacological applications, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is characterized by the presence of sulfur and nitrogen atoms within a five-membered ring. The (Z)-configuration indicates that specific substituents are oriented on the same side of the double bond, which can influence its biological activity.
Target Enzymes
One of the primary targets for this compound is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the metabolism of prostaglandins, particularly in converting PGE2 to its inactive form. Inhibition of 15-PGDH leads to increased levels of active PGE2, which is associated with enhanced cell regeneration and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study comparing various synthesized compounds, those containing electron-withdrawing groups such as halogens showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for interactions that disrupt bacterial cell walls or inhibit essential metabolic pathways .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| 2B1Br | Moderate | Moderate | Weak |
| 2B3Cl | Strong | Moderate | Moderate |
| 2B4F | Weak | Strong | Strong |
Anticancer Potential
Thiazolidinones have been recognized for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of pro-apoptotic factors. Specifically, derivatives like this compound have demonstrated cytotoxic effects against leukemia and solid tumors in vitro .
Case Study: Cytotoxicity in Cancer Cells
In vitro studies revealed that this compound significantly inhibited the proliferation of human leukemia cells at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. It exhibited a radical scavenging ability comparable to that of ascorbic acid, suggesting its potential use as an antioxidant agent in therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The thiazolidinone scaffold, particularly the 2,4-dioxothiazolidin structure present in this compound, has been associated with activity against various bacterial strains. For instance, research has shown that thiazolidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidine A | Staphylococcus aureus | 32 µg/mL |
| Thiazolidine B | Escherichia coli | 64 µg/mL |
| (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-ethylbenzyl)thiazol-2-yl)acetamide | Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that thiazolidine derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is crucial in conditions like arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Effects of Thiazolidine Compounds
| Compound Name | Inflammatory Model | Inhibition Percentage |
|---|---|---|
| Thiazolidine C | Carrageenan-induced paw edema | 70% |
| This compound | LPS-induced inflammation in macrophages | 65% |
Antidiabetic Potential
Thiazolidinediones (TZDs), a class of compounds related to thiazolidines, are known for their insulin-sensitizing properties. The structural features of this compound suggest it may share similar mechanisms of action. Research indicates that such compounds can activate peroxisome proliferator-activated receptors (PPARs), which play a vital role in glucose metabolism and lipid regulation .
Table 3: Antidiabetic Effects of Thiazolidine Derivatives
| Compound Name | Effect on Glucose Levels | Mechanism of Action |
|---|---|---|
| TZD A | Decreased by 30% | PPARγ activation |
| This compound | Decreased by 25% | PPARγ activation |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
- Antimicrobial Efficacy : A study published in Biochemical and Biophysical Research Communications demonstrated that a series of thiazolidine derivatives significantly reduced bacterial load in infected models .
- Anti-inflammatory Response : Clinical trials have shown that patients treated with thiazolidine derivatives experienced reduced symptoms associated with chronic inflammatory diseases, supporting their therapeutic potential as anti-inflammatory agents .
- Diabetes Management : Research conducted on diabetic animal models revealed that thiazolidine compounds improved insulin sensitivity and glycemic control, indicating their potential use in managing type 2 diabetes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Anti-Inflammatory Activity
- Ethyl group may reduce cytotoxicity compared to halogenated analogues.
- Ma et al. Compounds 73–75 : Exhibited IC₅₀ values 2–3× lower than indomethacin (standard) in inflammation assays, attributed to fluorophenyl/naphthyl groups enhancing target binding.
- Compound : Chlorine substituents may improve potency but increase risk of off-target interactions due to higher lipophilicity.
Anticancer Potential
- Target Compound : Unpublished data inferred from structural class; the ethylbenzyl group may enhance tumor selectivity via hydrophobic interactions with membrane receptors.
- Compound (Nitazoxanide derivative) : Demonstrated PFOR inhibition via amide-anion conjugation, a mechanism likely shared by the target compound.
Physicochemical Properties
Lipophilicity (LogP) :
- Solubility: Acetamide linkage in the target compound improves aqueous solubility compared to phenoxy-linked derivatives (e.g., Ma et al.’s compounds).
Mechanism of Action
- Enzyme Inhibition : The acetamide-thiazole motif (common to the target compound and derivatives) facilitates interactions with PFOR or PPARγ, disrupting metabolic pathways in cancer or inflammatory cells.
- Substituent Effects :
- Ethylbenzyl : Enhances membrane permeability without excessive hydrophobicity.
- Halogens (Cl, F) : Increase binding affinity but may elevate toxicity risks.
Q & A
Q. What are the standard synthetic routes for preparing (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-ethylbenzyl)thiazol-2-yl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) with thiazolidine-2,4-dione under basic conditions (e.g., piperidine in ethanol) to form the (Z)-configured thiazolidinone intermediate.
- Step 2 : Coupling the intermediate with a thiazole-2-amine derivative via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DMF .
- Critical factors : Temperature control (60–80°C), solvent polarity, and catalyst selection to ensure stereochemical purity.
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing Z/E isomers via coupling constants) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. How is the compound’s in vitro biological activity assessed?
- Cell viability assays : MTT or resazurin assays using cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.
- Enzyme inhibition studies : Fluorometric assays targeting kinases or proteases, with kinetic analysis (Km/Vmax) to evaluate potency .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to normalize results .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step protocols?
-
Reaction optimization : Use design of experiments (DoE) to test variables:
Variable Optimal Range Impact Temperature 70–80°C Higher yields but risk side reactions Solvent Anhydrous DMF Enhances coupling efficiency Catalyst EDCI/HOBt (1.2 eq) Reduces racemization -
Workup strategies : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates with >90% recovery .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in the thiazole and thiazolidinone regions .
- Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation of complex aromatic systems .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
Q. What strategies are used to elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets (e.g., PPAR-γ, COX-2) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
- Kinetic studies : Pre-incubate the compound with target enzymes and monitor time-dependent inhibition via stopped-flow spectrometry .
- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. How can structure-activity relationships (SAR) guide derivative design?
-
Substituent modification : Systematic variation of the 4-ethylbenzyl and thiazolidinone groups:
Substituent Biological Impact Electron-withdrawing groups (e.g., -NO₂) ↑ Enzyme inhibition Bulky aryl groups (e.g., naphthyl) ↓ Solubility but ↑ target affinity -
In silico screening : Use Schrödinger’s QikProp to predict ADMET properties and prioritize analogs with balanced logP (2–4) and H-bond donors ≤2 .
Q. How are data contradictions across studies (e.g., conflicting IC₅₀ values) addressed?
-
Meta-analysis : Compare experimental conditions:
Study Cell Line Assay Duration IC₅₀ (µM) A MCF-7 48 h 12.3 B MCF-7 72 h 5.7 Prolonged exposure increases cytotoxicity due to cumulative effects . -
Standardization : Adopt CLSI guidelines for assay reproducibility, including cell passage number and serum concentration controls .
Q. What methodologies assess the compound’s toxicity profile?
- In vitro toxicity : LDH release assays in non-cancerous cell lines (e.g., HEK-293) to quantify membrane damage .
- Genotoxicity : Comet assay to detect DNA strand breaks at concentrations ≤10× IC₅₀ .
- Hepatotoxicity screening : Primary hepatocyte models with albumin secretion as a viability marker .
Q. How are reaction intermediates stabilized during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
